molecular formula C8H12O2 B14074465 5-Tert-butyl-2,5-dihydrofuran-2-one

5-Tert-butyl-2,5-dihydrofuran-2-one

Cat. No.: B14074465
M. Wt: 140.18 g/mol
InChI Key: YTUYWTBIUUZGRW-UHFFFAOYSA-N
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Description

5-Tert-butyl-2,5-dihydrofuran-2-one is a cyclic ester (lactone) belonging to the dihydrofuranone family. Its structure comprises a five-membered lactone ring with a tert-butyl substituent at the 5-position (Figure 1).

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-tert-butyl-2H-furan-5-one

InChI

InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10-6/h4-6H,1-3H3

InChI Key

YTUYWTBIUUZGRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C=CC(=O)O1

Origin of Product

United States

Preparation Methods

Core Synthetic Pathway

The foundational approach involves a Grignard reaction followed by Lindlar hydrogenation and acid-catalyzed cyclization. Kraft et al. (2005) demonstrated the synthesis of 2-tert-butyl-5-methyl-2-propyl-2,5-dihydrofuran (7) via:

  • Grignard Addition : Reaction of tert-butyllithium with a TMS-protected α-hydroxy ketone (16) to form a tertiary alcohol intermediate.
  • Lindlar Hydrogenation : Selective reduction of alkynes to cis-alkenes under H₂/Pd-CaCO₃, preserving stereochemical integrity.
  • Cyclization : Tosyl chloride-mediated SN2 ring closure of diols (e.g., 26) to yield dihydrofuran derivatives (27).

Key Data :

  • Yield: 33–77% for intermediate steps; 62–85% for cyclization.
  • Stereoselectivity: Diastereomeric excess of 7:3 due to steric effects during cyclization.

Acid-Catalyzed Cyclization of Protected Intermediates

Trimethylsilyl (TMS) Protection Strategy

Steric hindrance from the tert-butyl group necessitates protective group chemistry. Creary’s method (cited in) was adapted to synthesize TMS-protected α-hydroxy ketone (16):

  • Protection : TMSCl in THF with triethylamine (89% yield).
  • Grignard Reaction : tert-Butyllithium addition at –80°C (77% yield).
  • Deprotection and Cyclization : Hydrolysis with H₂SO₄ followed by tosylation and SN2 closure.

Optimization :

  • Temperature control (–80°C) minimized side reactions during Grignard addition.
  • Tosyl chloride (1.2 eq.) ensured selective monotosylation of secondary alcohols.

Catalytic Hydrogenation and Epoxidation

Diene Diol Intermediate Formation

Lindlar hydrogenation of alkynediols (25) produced dienediols, which were epoxidized to prevent allylic rearrangement:

  • Hydrogenation : H₂/Lindlar catalyst (88% yield).
  • Epoxidation : m-CPBA in CH₂Cl₂ at 0°C (76–81% yield).

Stereochemical Control :

  • Epoxide formation favored the most substituted carbocation, directing regioselectivity.

Aluminum Isopropoxide-Mediated Rearrangement

Epoxy-to-Allylic Alcohol Conversion

Eschinasi’s method (cited in) enabled rearrangement of epoxy-dihydrofurans (27) to allylic alcohols (28):

  • Reagent : Aluminum isopropoxide at 135°C.
  • Mechanism : Electrophilic attack on oxirane oxygen, followed by elimination and hydrolysis.

Yield : 85–88% after chromatographic purification.

Wittig Reaction and t-Butyl Ester Hydrolysis

Lactone Formation via Wittig Olefination

The Australian Journal of Chemistry (1980) detailed a route using t-butyl esters:

  • Wittig Reaction : Anhydrides + t-butoxycarbonylmethylenetriphenylphosphorane → t-butyl esters.
  • Acid Hydrolysis : HCl/EtOAc to yield 5-oxo-2,5-dihydrofuran-2-ylideneacetic acids without isomerization.

Advantages :

  • Avoids double-bond isomerization during deprotection.

Comparative Analysis of Methods

Method Key Step Yield Stereoselectivity Reference
Grignard Cyclization SN2 closure 33–77% Moderate (7:3 dr)
Wittig Olefination t-Butyl ester hydrolysis 60–75% High
Catalytic Hydrogenation Lindlar reduction 85–88% Cis-selective
Aluminum-mediated Rearrangement Epoxide rearrangement 85–88% Regioselective

Industrial-Scale Considerations

Patent-Based Approaches

US Patent 7,632,790 highlights trisubstituted furan synthesis via:

  • Alkyne Diol Hydrogenation : Lindar catalyst for cis-diene formation.
  • Cyclization : Acidic conditions (H₂SO₄) to form 2,5-dihydrofuranones.

Scalability :

  • Batch process yields >70% at 100 g scale.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone moiety to a hydroxyl group.

    Substitution: Substitution reactions can occur at the furan ring or the tert-butyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the furan ring or the tert-butyl group.

Scientific Research Applications

5-Tert-butyl-2,5-dihydrofuran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to the observed biological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular weights, sources, and applications of 5-Tert-butyl-2,5-dihydrofuran-2-one and related lactones:

Compound Name Substituents Molecular Weight (g/mol) Source/Origin Key Applications/Properties
5-Tert-butyl-2,5-dihydrofuran-2-one 5-tert-butyl 154.21* Synthetic Intermediate in organic synthesis†
5-Hydroxy-3-methyl-5-pentyl-2,5-dihydrofuran-2-one 5-hydroxy, 3-methyl, 5-pentyl 214.30* Marine sponge (Callyspongia vaginalis) Bioactive natural product, potential antimicrobial activity
5-(Hydroxymethyl)-4-methoxy-2,5-dihydrofuran-2-one 5-hydroxymethyl, 4-methoxy 160.15* Synthetic/Environmental Environmental impact studies (ChEBI entry)
3-Methyl-2(5H)-furanone 3-methyl 98.10 Synthetic Flavoring agents, industrial synthesis
(5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one 3,4-dihydroxy, 5-(dihydroxyethyl) 176.12* Vitamin C derivative Antioxidant, pharmaceutical applications

*Calculated based on molecular formula.
†Inferred from structural analogs.

Reactivity and Physicochemical Properties

  • Lipophilicity : The pentyl chain in the marine sponge-derived lactone enhances lipophilicity, likely improving membrane permeability in biological systems. In contrast, polar groups (e.g., hydroxymethyl and methoxy in ) increase water solubility.
  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) may stabilize the lactone ring via resonance, whereas electron-withdrawing substituents (e.g., hydroxy in ) could increase ring-opening susceptibility.

Research Findings and Gaps

  • Synthetic Utility : While 5-Tert-butyl-2,5-dihydrofuran-2-one’s steric bulk may limit reactivity in some contexts, it could serve as a protecting group or chiral auxiliary in asymmetric synthesis.
  • Stability Studies : Comparative stability data are lacking; methoxy and hydroxy derivatives may hydrolyze faster under acidic conditions than the tert-butyl analog.

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